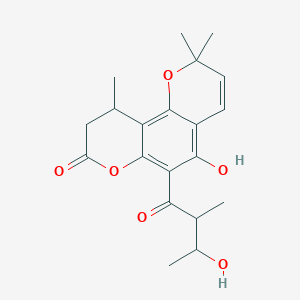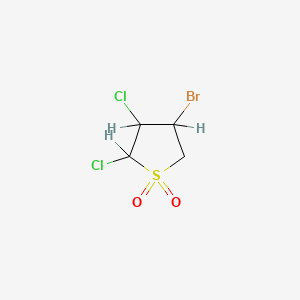
(2-クロロフェニル)(フェニル)メタノール
概要
説明
(2-Chlorophenyl)(phenyl)methanol is an organic compound with the molecular formula C13H11ClO It consists of a phenyl group and a 2-chlorophenyl group attached to a central methanol moiety
科学的研究の応用
(2-Chlorophenyl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving the interaction of phenyl and chlorophenyl groups with biological molecules.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules
準備方法
Synthetic Routes and Reaction Conditions: (2-Chlorophenyl)(phenyl)methanol can be synthesized through the reduction of 2-chlorobenzophenone using sodium borohydride in ethanol. The reaction is typically carried out at room temperature for several hours, resulting in the formation of the desired alcohol .
Industrial Production Methods:
Types of Reactions:
Oxidation: (2-Chlorophenyl)(phenyl)methanol can undergo oxidation to form the corresponding ketone, 2-chlorobenzophenone.
Reduction: The compound itself is typically synthesized through the reduction of 2-chlorobenzophenone.
Substitution: The hydroxyl group in (2-Chlorophenyl)(phenyl)methanol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of 2-chlorobenzophenone to (2-Chlorophenyl)(phenyl)methanol.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed:
Oxidation: 2-Chlorobenzophenone
Reduction: (2-Chlorophenyl)(phenyl)methanol
Substitution: Depending on the substituent introduced, various derivatives of (2-Chlorophenyl)(phenyl)methanol can be formed.
作用機序
The mechanism of action of (2-Chlorophenyl)(phenyl)methanol involves its interaction with molecular targets through its hydroxyl group and aromatic rings. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their structure and function. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug design .
類似化合物との比較
Benzophenone: Similar structure but lacks the hydroxyl group.
2-Chlorobenzophenone: The ketone form of (2-Chlorophenyl)(phenyl)methanol.
Diphenylmethanol: Lacks the chlorine substituent on the phenyl ring.
Uniqueness: (2-Chlorophenyl)(phenyl)methanol is unique due to the presence of both a hydroxyl group and a chlorine substituent on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming specific interactions with other molecules, making it valuable in various research and industrial applications .
特性
IUPAC Name |
(2-chlorophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDRELLAZGINQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861669 | |
| Record name | (2-Chlorophenyl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6954-45-6 | |
| Record name | 2-Chlorobenzhydrol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6954-45-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-chlorophenyl)(phenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROBENZHYDROL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHZ92535D4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![isopropyl N-[(1R)-1-[[(1S)-1-[(2R,3R)-3-[2-[[(1R)-1-benzoyl-2-methyl-propyl]amino]-2-oxo-ethyl]oxiran-2-yl]-2-phenyl-ethyl]carbamoyl]-2-methyl-2-methylsulfonyl-propyl]carbamate](/img/structure/B1219926.png)




![1-[2-[(2,5-dichlorophenyl)thio]-4-fluorophenyl]-N,N-dimethylmethanamine](/img/structure/B1219932.png)








